Cas no 1515166-47-8 (3-(2-bromo-3-methoxyphenyl)propan-1-amine)

3-(2-Bromo-3-methoxyphenyl)propan-1-amine is a brominated aromatic amine derivative featuring a methoxy substituent and a three-carbon aliphatic amine chain. This compound is of interest in synthetic organic chemistry due to its versatile reactivity, serving as a key intermediate in the preparation of pharmaceuticals, agrochemicals, and specialty materials. The bromine atom at the ortho position allows for further functionalization via cross-coupling reactions, while the methoxy group enhances electronic modulation of the aromatic ring. The primary amine moiety provides a handle for derivatization, enabling the synthesis of amides, imines, or other nitrogen-containing structures. Its well-defined structure and reactive sites make it a valuable building block for targeted molecular design.
3-(2-bromo-3-methoxyphenyl)propan-1-amine structure
1515166-47-8 structure
商品名:3-(2-bromo-3-methoxyphenyl)propan-1-amine
CAS番号:1515166-47-8
MF:C10H14BrNO
メガワット:244.128262042999
CID:6528731
PubChem ID:83720874

3-(2-bromo-3-methoxyphenyl)propan-1-amine 化学的及び物理的性質

名前と識別子

    • 3-(2-bromo-3-methoxyphenyl)propan-1-amine
    • EN300-1906235
    • 1515166-47-8
    • インチ: 1S/C10H14BrNO/c1-13-9-6-2-4-8(10(9)11)5-3-7-12/h2,4,6H,3,5,7,12H2,1H3
    • InChIKey: GDZZYWTVLXMPNT-UHFFFAOYSA-N
    • ほほえんだ: BrC1C(=CC=CC=1CCCN)OC

計算された属性

  • せいみつぶんしりょう: 243.02588g/mol
  • どういたいしつりょう: 243.02588g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 2
  • 重原子数: 13
  • 回転可能化学結合数: 4
  • 複雑さ: 143
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 2.3
  • トポロジー分子極性表面積: 35.2Ų

3-(2-bromo-3-methoxyphenyl)propan-1-amine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1906235-0.25g
3-(2-bromo-3-methoxyphenyl)propan-1-amine
1515166-47-8
0.25g
$906.0 2023-09-18
Enamine
EN300-1906235-0.5g
3-(2-bromo-3-methoxyphenyl)propan-1-amine
1515166-47-8
0.5g
$946.0 2023-09-18
Enamine
EN300-1906235-0.1g
3-(2-bromo-3-methoxyphenyl)propan-1-amine
1515166-47-8
0.1g
$867.0 2023-09-18
Enamine
EN300-1906235-1g
3-(2-bromo-3-methoxyphenyl)propan-1-amine
1515166-47-8
1g
$986.0 2023-09-18
Enamine
EN300-1906235-5g
3-(2-bromo-3-methoxyphenyl)propan-1-amine
1515166-47-8
5g
$2858.0 2023-09-18
Enamine
EN300-1906235-1.0g
3-(2-bromo-3-methoxyphenyl)propan-1-amine
1515166-47-8
1g
$986.0 2023-05-23
Enamine
EN300-1906235-2.5g
3-(2-bromo-3-methoxyphenyl)propan-1-amine
1515166-47-8
2.5g
$1931.0 2023-09-18
Enamine
EN300-1906235-0.05g
3-(2-bromo-3-methoxyphenyl)propan-1-amine
1515166-47-8
0.05g
$827.0 2023-09-18
Enamine
EN300-1906235-5.0g
3-(2-bromo-3-methoxyphenyl)propan-1-amine
1515166-47-8
5g
$2858.0 2023-05-23
Enamine
EN300-1906235-10.0g
3-(2-bromo-3-methoxyphenyl)propan-1-amine
1515166-47-8
10g
$4236.0 2023-05-23

3-(2-bromo-3-methoxyphenyl)propan-1-amine 関連文献

3-(2-bromo-3-methoxyphenyl)propan-1-amineに関する追加情報

Comprehensive Overview of 3-(2-bromo-3-methoxyphenyl)propan-1-amine (CAS No. 1515166-47-8)

3-(2-bromo-3-methoxyphenyl)propan-1-amine (CAS No. 1515166-47-8) is a specialized organic compound that has garnered significant attention in pharmaceutical and chemical research due to its unique structural properties. This compound, featuring a bromine substituent and a methoxy group on the phenyl ring, serves as a versatile intermediate in the synthesis of bioactive molecules. Researchers and industry professionals frequently search for terms like "3-(2-bromo-3-methoxyphenyl)propan-1-amine synthesis", "CAS 1515166-47-8 applications", and "bromo-methoxy phenyl derivatives", highlighting its relevance in modern chemistry.

The compound's molecular framework makes it a valuable building block for designing drug candidates, particularly in the development of central nervous system (CNS) therapeutics. Its amine functionality allows for further derivatization, enabling the creation of compounds with potential neuroprotective or psychoactive properties. Recent trends in AI-driven drug discovery have also brought attention to such intermediates, as they are often used in high-throughput screening and machine learning-based molecular design. Searches for "amine derivatives in drug discovery" and "phenylpropan-1-amine uses" reflect this growing interest.

From a synthetic chemistry perspective, 3-(2-bromo-3-methoxyphenyl)propan-1-amine is often prepared via reductive amination or nucleophilic substitution reactions. Its bromo group offers a reactive site for further functionalization through cross-coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig couplings, which are pivotal in constructing complex molecular architectures. Queries like "bromo-phenyl amine reactions" and "methoxy-phenylpropan-1-amine synthesis routes" are common among chemists exploring these methodologies.

In addition to its pharmaceutical applications, this compound is also studied in material science, particularly in the development of organic semiconductors and photoactive materials. The electron-rich methoxy group and bromine's halogen bonding capabilities contribute to its utility in designing advanced functional materials. This aligns with the increasing demand for sustainable materials and green chemistry, topics frequently searched in conjunction with "aromatic amine derivatives" and "halogenated phenyl compounds".

Quality control and analytical characterization of 3-(2-bromo-3-methoxyphenyl)propan-1-amine are critical for ensuring its efficacy in research. Techniques such as HPLC, NMR spectroscopy, and mass spectrometry are commonly employed to verify its purity and structural integrity. Researchers often look for "CAS 1515166-47-8 analytical methods" or "spectroscopic data for bromo-methoxy phenylpropan-1-amine" to ensure accurate results in their experiments.

The compound's stability and storage conditions are also topics of interest. Proper handling under inert atmospheres and storage at low temperatures are recommended to preserve its reactivity. Searches like "amine compound stability" and "storage of halogenated aromatic amines" indicate the practical concerns of laboratory professionals working with this material.

In summary, 3-(2-bromo-3-methoxyphenyl)propan-1-amine (CAS No. 1515166-47-8) is a multifaceted compound with broad applications in pharmaceutical research, material science, and synthetic chemistry. Its structural features and reactivity make it a valuable tool for scientists exploring new drug formulations, advanced materials, and sustainable chemical processes. As research continues to evolve, this compound is likely to remain a focal point in innovative scientific endeavors.

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